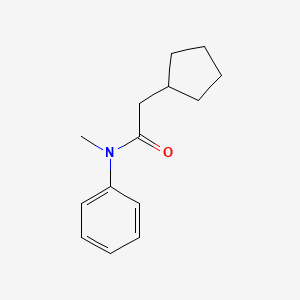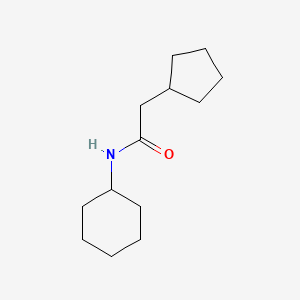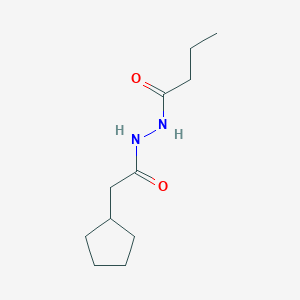
2-cyclopentyl-N-(2-ethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclopentyl-N-(2-ethoxyphenyl)acetamide, also known as CX-717, is a novel compound that has been developed as a cognitive enhancer. It belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors. CX-717 has shown promising results in preclinical studies, and it is currently being investigated for its potential therapeutic applications.
Mécanisme D'action
The cognitive enhancing effects of 2-cyclopentyl-N-(2-ethoxyphenyl)acetamide are believed to be mediated by its positive allosteric modulation of AMPA receptors. AMPA receptors are involved in the regulation of synaptic plasticity, which is essential for learning and memory. By enhancing the activity of these receptors, 2-cyclopentyl-N-(2-ethoxyphenyl)acetamide may improve cognitive function.
Biochemical and Physiological Effects:
2-cyclopentyl-N-(2-ethoxyphenyl)acetamide has been shown to increase the activity of AMPA receptors in the brain, leading to an enhancement of synaptic plasticity. It has also been reported to increase the release of acetylcholine, a neurotransmitter that plays a key role in cognitive function. Additionally, 2-cyclopentyl-N-(2-ethoxyphenyl)acetamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-cyclopentyl-N-(2-ethoxyphenyl)acetamide is its ability to enhance cognitive function without causing significant side effects. It has also been shown to have a low potential for abuse and addiction. However, one of the limitations of 2-cyclopentyl-N-(2-ethoxyphenyl)acetamide is its relatively short half-life, which may limit its therapeutic potential.
Orientations Futures
There are several potential future directions for the research on 2-cyclopentyl-N-(2-ethoxyphenyl)acetamide. One area of interest is the development of more potent and selective ampakines that can target specific subtypes of AMPA receptors. Another potential direction is the investigation of 2-cyclopentyl-N-(2-ethoxyphenyl)acetamide in combination with other cognitive enhancers or drugs that target other neurotransmitter systems. Additionally, further research is needed to determine the long-term safety and efficacy of 2-cyclopentyl-N-(2-ethoxyphenyl)acetamide in humans.
Méthodes De Synthèse
The synthesis of 2-cyclopentyl-N-(2-ethoxyphenyl)acetamide involves the reaction of cyclopentanone with 2-ethoxybenzylamine, followed by the addition of acetic anhydride. The resulting product is then purified by column chromatography. This method has been reported to yield 2-cyclopentyl-N-(2-ethoxyphenyl)acetamide with a purity of over 99%.
Applications De Recherche Scientifique
2-cyclopentyl-N-(2-ethoxyphenyl)acetamide has been extensively studied for its cognitive enhancing effects. In preclinical studies, it has been shown to improve memory consolidation, attention, and learning in rodents and primates. It has also been investigated for its potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
2-cyclopentyl-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-18-14-10-6-5-9-13(14)16-15(17)11-12-7-3-4-8-12/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEOAVNNFSPGOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-(2-ethoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B5914677.png)
![N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B5914689.png)
![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide](/img/structure/B5914693.png)

![2-cyclopentyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5914721.png)
![N-[4-(allyloxy)phenyl]-2-cyclopentylacetamide](/img/structure/B5914735.png)
![2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914742.png)
![4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5914743.png)





